

Application Notes and Protocols for Red-CLA in Fluorescence Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Red-CLA

Cat. No.: B3030312

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Red-CLA is a fluorescent probe designed for the visualization and quantification of intracellular lipid droplets in live and fixed cells. Its lipophilic nature leads to its accumulation in neutral lipid-rich structures, exhibiting strong red fluorescence upon incorporation into these hydrophobic environments. This property makes **Red-CLA** an invaluable tool for studying lipid metabolism, cellular storage diseases, and the dynamics of lipid droplets in response to various stimuli. These application notes provide a comprehensive guide for the effective use of **Red-CLA** in fluorescence microscopy.

Physicochemical Properties and Spectral Characteristics

Red-CLA exhibits spectral properties that are ideal for multiplexing with other common fluorophores. Below is a summary of its key characteristics, with comparisons to the well-established lipid droplet stain, Nile Red.

Property	Red-CLA (Typical)	Nile Red
Excitation Maximum	~561 nm	515-560 nm
Emission Maximum	~565 - 650 nm	>590 nm (in lipids)
Quantum Yield	Moderate to High in non-polar environments	Variable, increases in hydrophobic environments
Photostability	Good	Moderate
Recommended Laser Line	561 nm	488 nm or 561 nm
Recommended Emission Filter	570 - 670 nm	570 - 670 nm

Key Applications

- **Lipid Droplet Staining:** High-contrast imaging of lipid droplets in various cell types.
- **Drug Discovery:** Screening for compounds that modulate lipid accumulation or metabolism.
- **Disease Modeling:** Studying lipid droplet dynamics in models of obesity, diabetes, and fatty liver disease.
- **Autophagy Research:** Investigating the process of lipophagy, the selective degradation of lipid droplets by autophagy.

Experimental Protocols

I. Live-Cell Staining and Imaging of Lipid Droplets

This protocol is suitable for the visualization of lipid droplets in living cells.

Materials:

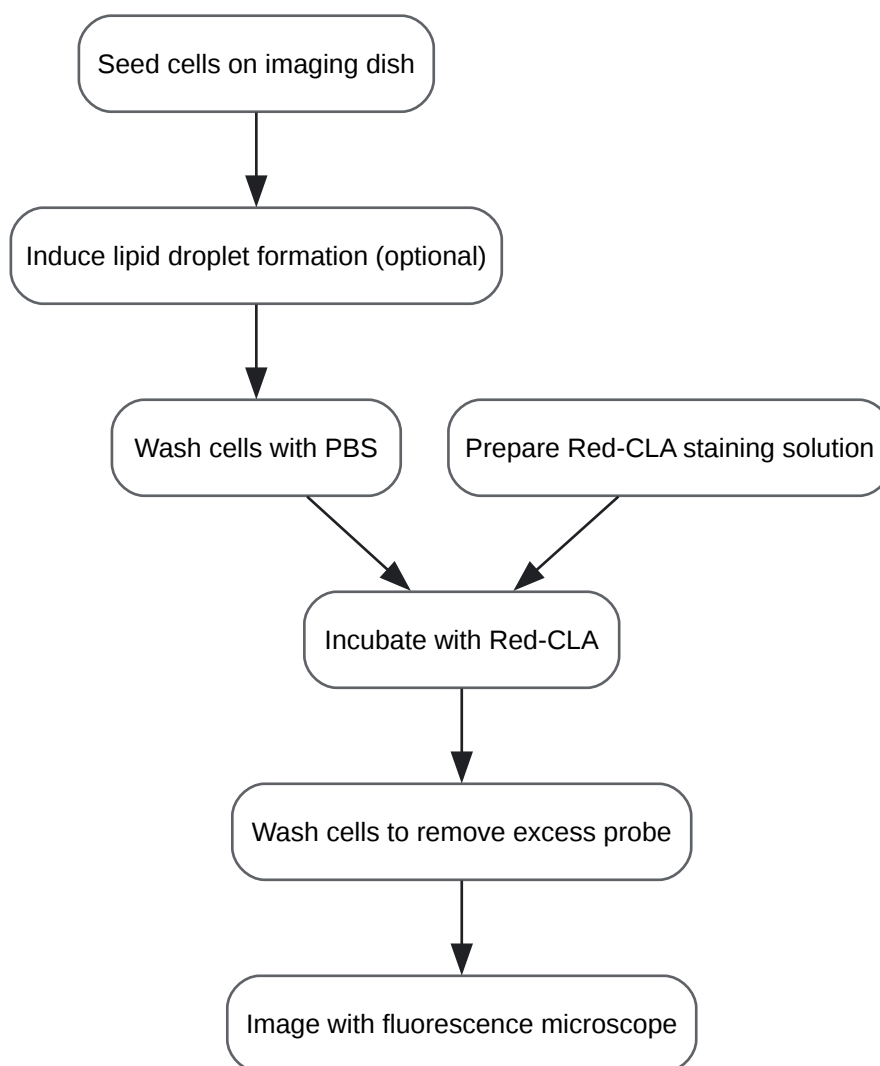
- **Red-CLA** stock solution (e.g., 1 mM in DMSO)
- Cell culture medium (phenol red-free recommended for fluorescence imaging)
- Phosphate-Buffered Saline (PBS), pH 7.4

- Cells cultured on glass-bottom dishes or coverslips
- Fluorescence microscope with appropriate filter sets

Procedure:

- **Cell Preparation:** Culture cells to the desired confluency on a suitable imaging vessel. For induction of lipid droplet formation, cells can be treated with oleic acid (e.g., 200 $\mu\text{mol/l}$) overnight.[1]
- **Preparation of Staining Solution:** Prepare a working solution of **Red-CLA** in pre-warmed, serum-free cell culture medium or PBS. A typical starting concentration is between 100 nM and 1 μM . [1] It is crucial to optimize the concentration for each cell type to achieve the best signal-to-noise ratio.
- **Cell Staining:** Remove the cell culture medium and wash the cells once with PBS. Add the **Red-CLA** staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.[1]
- **Washing:** After incubation, remove the staining solution and wash the cells two to three times with PBS or fresh culture medium to remove excess probe.
- **Imaging:** Image the cells immediately using a fluorescence microscope. For confocal microscopy, use a 561 nm laser for excitation and collect the emission between 565 nm and 650 nm.[1]

Workflow for Live-Cell Imaging



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Caption: Workflow for staining lipid droplets in live cells with **Red-CLA**.

II. Fixed-Cell Staining and Imaging

This protocol is suitable for samples that require fixation and/or permeabilization.

Materials:

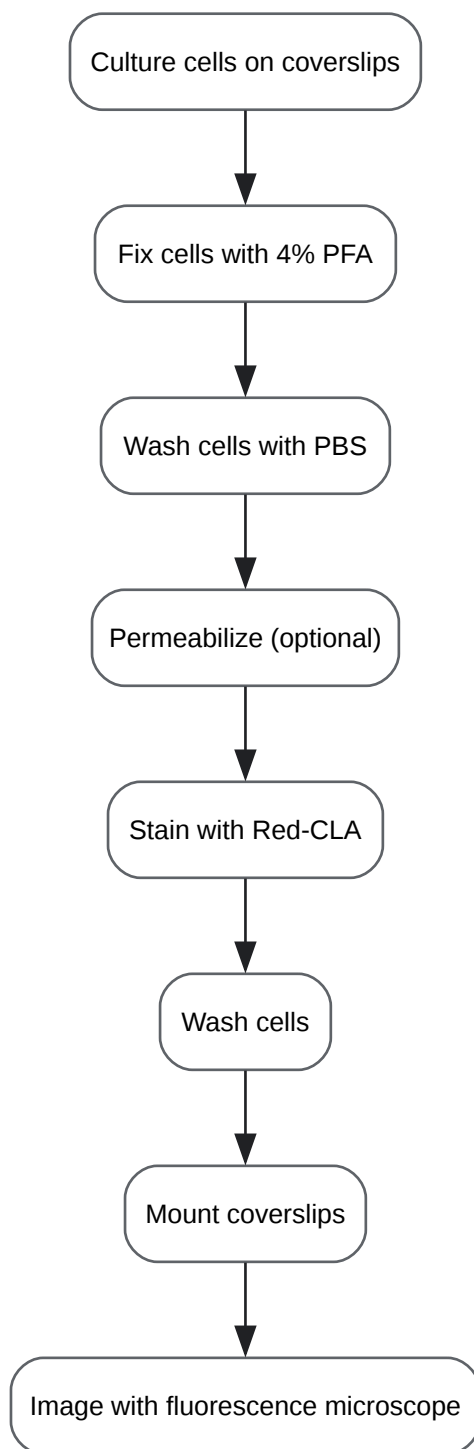
- **Red-CLA** stock solution (e.g., 1 mM in DMSO)
- PBS, pH 7.4
- 4% Paraformaldehyde (PFA) in PBS

- (Optional) Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Mounting medium with DAPI (optional, for nuclear counterstaining)
- Cells cultured on coverslips

Procedure:

- Cell Preparation: Culture cells on coverslips to the desired confluency.
- Fixation: Wash the cells once with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- (Optional) Permeabilization: If co-staining with antibodies that require permeabilization, incubate the cells with a permeabilization buffer for 10 minutes at room temperature.
- Staining: Prepare a working solution of **Red-CLA** in PBS (e.g., 1 μ M). Add the staining solution to the fixed cells and incubate for 30 minutes at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging: Image the samples on a fluorescence microscope.

Workflow for Fixed-Cell Imaging



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Caption: Workflow for staining lipid droplets in fixed cells with **Red-CLA**.

Data Presentation

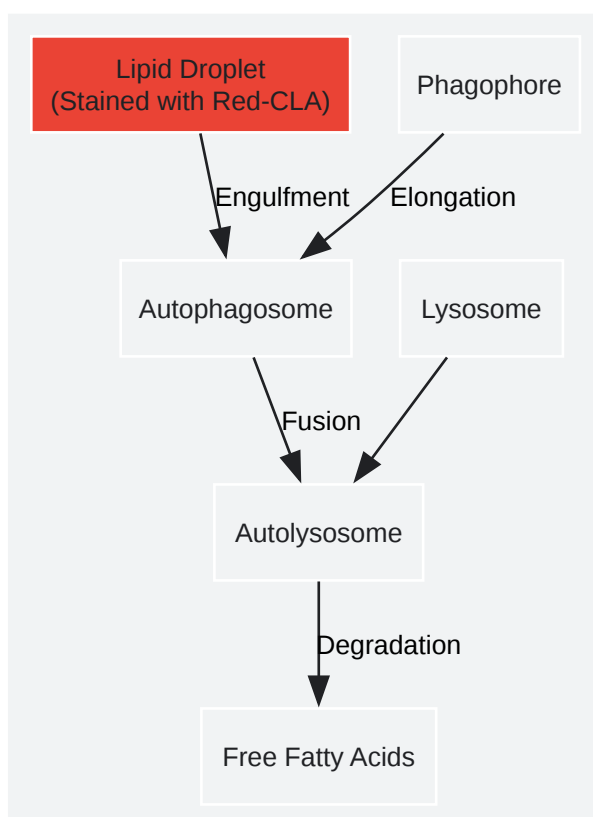
Table 1: Recommended Staining Parameters for Different Cell Lines

Cell Line	Red-CLA Concentration (nM)	Incubation Time (min)	Notes
HeLa	100 - 500	15 - 30	Low background signal observed.
3T3-L1 Adipocytes	500 - 1000	30	Higher concentration may be needed due to high lipid content.
HepG2	100 - 500	20 - 30	Good for studying drug-induced steatosis.
Macrophages	200 - 800	30	Useful for visualizing foam cell formation.

Signaling Pathway Investigation: Lipophagy

Red-CLA can be used to monitor the process of lipophagy, where lipid droplets are engulfed by autophagosomes and delivered to lysosomes for degradation.

Diagram of Lipophagy Pathway



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Caption: Simplified diagram of the lipophagy pathway.

Troubleshooting

Problem	Possible Cause	Solution
No or weak signal	- Insufficient probe concentration- Short incubation time- Low lipid droplet content	- Increase Red-CLA concentration- Increase incubation time- Induce lipid droplet formation with oleic acid
High background fluorescence	- Probe concentration too high- Insufficient washing	- Decrease Red-CLA concentration- Increase the number and duration of wash steps
Photobleaching	- High laser power- Long exposure times	- Reduce laser power- Use shorter exposure times and image averaging
Cell toxicity	- High probe concentration- Prolonged incubation	- Perform a viability assay to determine optimal concentration and time

Conclusion

Red-CLA is a robust and specific fluorescent probe for the imaging of intracellular lipid droplets. The protocols provided herein offer a starting point for a wide range of applications in cell biology and drug discovery. Optimization of staining conditions for specific cell types and experimental setups is recommended to achieve the best results.

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References

- 1. Lipid Droplet Staining Lipi-Deep Red Dojindo [dojindo.com]

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